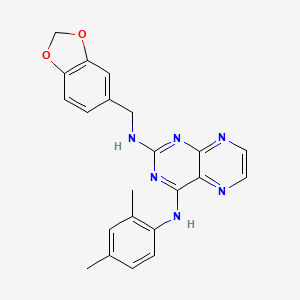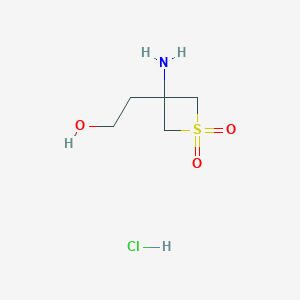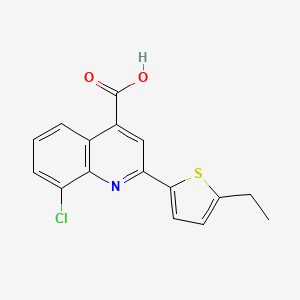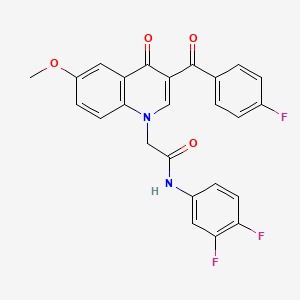![molecular formula C13H14N4O2S B2721157 1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-sulfanylidene-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1031967-79-9](/img/structure/B2721157.png)
1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-sulfanylidene-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-sulfanylidene-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a furan ring, a pyrazolo[4,3-d]pyrimidine core, and a thioxo group
Mechanism of Action
Target of Action
Compounds with a pyrazolo[4,3-d]pyrimidinone structure are often associated with a wide range of biological activities. They can interact with various enzymes, receptors, and proteins within the body, which can lead to a variety of physiological effects .
Mode of Action
The mode of action of such compounds typically involves binding to their target proteins, thereby modulating their activity. The furan ring and the sulfanylidene group in the compound could potentially participate in interactions with the target protein, leading to changes in its conformation or activity .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Given the diversity of potential targets, it could potentially influence a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. These effects could range from changes in cellular signaling to modulation of physiological responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-sulfanylidene-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials, such as furan-2-carbaldehyde and ethyl acetoacetate, followed by cyclization and thiolation reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-sulfanylidene-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-sulfanylidene-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research indicates its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[4,3-d]pyrimidine family with similar structural features.
Indole Derivatives: Compounds with a similar heterocyclic core that exhibit diverse biological activities.
Thioxopyrimidines: Compounds with a thioxo group and pyrimidine core
Uniqueness
1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-sulfanylidene-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its combination of a furan ring, pyrazolo[4,3-d]pyrimidine core, and thioxo group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-3-17-11-10(8(2)15-17)14-13(20)16(12(11)18)7-9-5-4-6-19-9/h4-6H,3,7H2,1-2H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTMEDHUBRHNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,6-Difluorophenyl)-1-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2721074.png)

![2-(2-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2721079.png)
![2-(benzylthio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2721082.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2721083.png)


![8-(3,5-Dimethylpiperidin-1-yl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2721086.png)

![2,3-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2721089.png)


![(1R,5R)-3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2721095.png)

